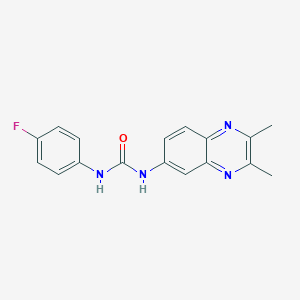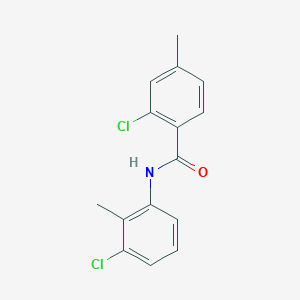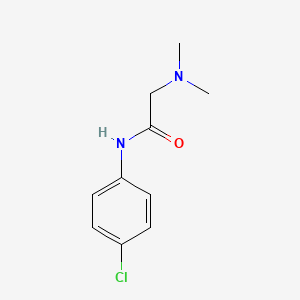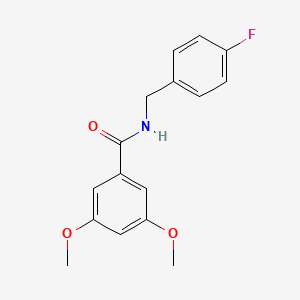![molecular formula C12H18ClNO B5709372 2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)
2-[(3-chlorobenzyl)(propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)(propyl)amino]ethanol, also known as Chlorprothixene, is a chemical compound that belongs to the class of tricyclic antipsychotic drugs. It was first synthesized in the 1950s and has been used as a treatment for various mental health disorders, including schizophrenia, bipolar disorder, and depression. The purpose of
Mécanisme D'action
2-[(3-chlorobenzyl)(propyl)amino]ethanolene acts as an antagonist at dopamine D1, D2, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors. It also has some affinity for histamine H1 receptors. By blocking these receptors, 2-[(3-chlorobenzyl)(propyl)amino]ethanolene reduces the activity of dopamine and serotonin in the brain, which helps to alleviate symptoms of psychosis and mood disorders.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)(propyl)amino]ethanolene has several biochemical and physiological effects on the body. It can cause sedation, drowsiness, and dizziness, which are common side effects of antipsychotic drugs. It can also cause weight gain, dry mouth, and constipation. In rare cases, it can cause serious side effects, such as tardive dyskinesia, a movement disorder that can be irreversible.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-chlorobenzyl)(propyl)amino]ethanolene has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a convenient compound for researchers to use. It also has a well-established mechanism of action, which allows researchers to study its effects on the brain and behavior. However, 2-[(3-chlorobenzyl)(propyl)amino]ethanolene has some limitations for lab experiments. It is a potent antipsychotic drug, which means that it can have significant effects on the behavior of animals in experiments. This can make it difficult to interpret the results of studies that use 2-[(3-chlorobenzyl)(propyl)amino]ethanolene.
Orientations Futures
There are several future directions for research on 2-[(3-chlorobenzyl)(propyl)amino]ethanolene. One area of interest is the development of new antipsychotic drugs that have fewer side effects than 2-[(3-chlorobenzyl)(propyl)amino]ethanolene. Another area of interest is the study of the long-term effects of 2-[(3-chlorobenzyl)(propyl)amino]ethanolene on the brain and behavior. Finally, there is a need for research on the use of 2-[(3-chlorobenzyl)(propyl)amino]ethanolene in combination with other drugs for the treatment of mental health disorders.
Méthodes De Synthèse
The synthesis of 2-[(3-chlorobenzyl)(propyl)amino]ethanolene involves the reaction of 3-chlorobenzyl chloride with propylamine in the presence of a base, followed by the addition of ethylene oxide. The resulting product is a white crystalline powder, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)(propyl)amino]ethanolene has been extensively studied for its therapeutic effects on mental health disorders. It has been shown to be effective in treating schizophrenia, bipolar disorder, and depression. It works by blocking the action of dopamine and serotonin receptors in the brain, which helps to reduce symptoms of psychosis and mood disorders.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFYLBDCBTAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)

![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)


![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)
